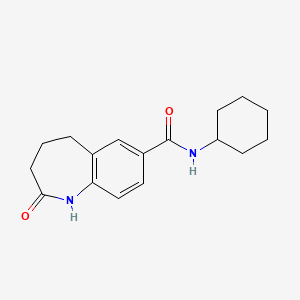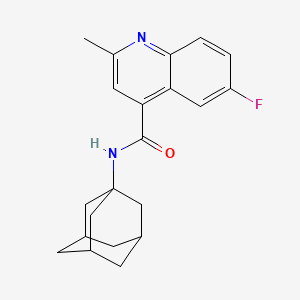![molecular formula C16H18N2O7 B6636259 2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid](/img/structure/B6636259.png)
2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). It was developed for the treatment of growth hormone deficiency and muscle wasting disorders.
Mecanismo De Acción
2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid works by binding to the ghrelin receptor, which is primarily found in the hypothalamus and pituitary gland. This leads to the stimulation of GH and IGF-1 secretion, resulting in an increase in protein synthesis and cell growth. It also has an indirect effect on the release of other hormones, such as cortisol and prolactin.
Biochemical and Physiological Effects:
In addition to its anabolic effects, 2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid has been shown to have a number of other biochemical and physiological effects. It can increase appetite, lower insulin sensitivity, and improve lipid metabolism. It also has anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid is a useful tool for researchers studying the effects of GH and IGF-1 on various physiological processes. Its non-peptide nature makes it easier to synthesize and administer than traditional peptide-based growth hormone secretagogues. However, its effects can be variable and dependent on factors such as age, sex, and baseline hormone levels.
Direcciones Futuras
There are several areas of research that could benefit from further investigation into the effects of 2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid. These include its potential as a treatment for muscle wasting disorders, its effects on bone density and fracture risk, and its role in cognitive function and neurodegenerative diseases. Additionally, more research is needed to fully understand the long-term safety and efficacy of 2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid in humans.
Métodos De Síntesis
2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid is synthesized through a multi-step process that involves the condensation of 4-methoxybenzaldehyde with 3-aminopyrrolidine, followed by the addition of butanedioic acid and various protecting groups. The final product is obtained through deprotection and purification steps.
Aplicaciones Científicas De Investigación
2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid has been extensively studied for its potential therapeutic applications in various fields of medicine, including endocrinology, neurology, and oncology. It has been shown to increase lean body mass, bone density, and muscle strength in elderly adults, as well as improve cognitive function and sleep quality.
Propiedades
IUPAC Name |
2-[[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7/c1-25-11-4-2-10(3-5-11)18-8-9(6-13(18)19)15(22)17-12(16(23)24)7-14(20)21/h2-5,9,12H,6-8H2,1H3,(H,17,22)(H,20,21)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOAENXRYIHBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyethoxy)-N-[2-(4-methylanilino)phenyl]acetamide](/img/structure/B6636179.png)
![(E)-3-(furan-2-yl)-N-[2-(4-methylanilino)phenyl]prop-2-enamide](/img/structure/B6636180.png)
![Methyl 2-hydroxy-3-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636185.png)
![2-butan-2-yl-N-[5-[(1,3-dioxoisoindol-2-yl)methyl]-1,3,4-thiadiazol-2-yl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B6636199.png)


![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B6636236.png)
![1-[3-(6-oxo-1H-pyridazin-3-yl)phenyl]-3-phenylurea](/img/structure/B6636243.png)


![2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline](/img/structure/B6636256.png)


![Dimethyl 5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B6636280.png)